molecular formula C10H14ClN3O2 B14151769 N-(2-chloro-4-nitrophenyl)-N'-ethylethane-1,2-diamine CAS No. 339255-50-4

N-(2-chloro-4-nitrophenyl)-N'-ethylethane-1,2-diamine

Cat. No.: B14151769
CAS No.: 339255-50-4
M. Wt: 243.69 g/mol
InChI Key: WIDMTDUBWYGGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine is a chemical compound with a complex structure that includes both chloro and nitro functional groups attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine typically involves the reaction of 2-chloro-4-nitroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-chloro-4-aminophenyl)-N’-ethylethane-1,2-diamine, while substitution reactions can produce various derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the ethylenediamine moiety.

    N-(2-chloro-4-nitrophenyl)benzamide: Similar aromatic structure but with a benzamide group instead of ethylenediamine.

    5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Contains additional functional groups that confer different chemical properties.

Uniqueness

N-(2-chloro-4-nitrophenyl)-N’-ethylethane-1,2-diamine is unique due to its combination of chloro, nitro, and ethylenediamine functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

339255-50-4

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

N'-(2-chloro-4-nitrophenyl)-N-ethylethane-1,2-diamine

InChI

InChI=1S/C10H14ClN3O2/c1-2-12-5-6-13-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12-13H,2,5-6H2,1H3

InChI Key

WIDMTDUBWYGGES-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.